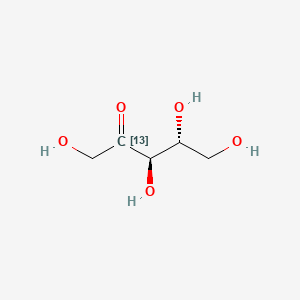

D-Ribulose-13C-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Ribulose-13C-1: is a labeled form of D-ribulose, a ketopentose sugar. The “13C-1” designation indicates that the carbon at position 1 of the ribulose molecule is the isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of D-Ribulose-13C-1 typically involves the incorporation of carbon-13 into the ribulose molecule. One common method is the enzymatic conversion of labeled precursors. For example, [13C]methanol can be used as a carbon source, which is then incorporated into the ribulose molecule through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into their metabolic pathways, resulting in the production of labeled ribulose .

Análisis De Reacciones Químicas

Types of Reactions: D-Ribulose-13C-1 can undergo various chemical reactions, including:

Isomerization: Conversion between different isomers, such as the conversion of D-arabinose to D-ribulose catalyzed by arabinose isomerase.

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions:

Isomerization: Typically involves enzymes like arabinose isomerase under mild conditions.

Oxidation: Often requires oxidizing agents such as NAD+ or specific oxidase enzymes.

Major Products:

Isomerization: Produces different sugar isomers, such as D-ribulose from D-arabinose.

Oxidation: Produces phosphorylated sugars like D-ribulose-5-phosphate.

Aplicaciones Científicas De Investigación

D-Ribulose-13C-1 has a wide range of applications in scientific research:

Chemistry: Used in studies involving carbon tracing and metabolic flux analysis.

Biology: Helps in understanding metabolic pathways and enzyme mechanisms.

Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.

Industry: Applied in the production of labeled compounds for various industrial processes

Mecanismo De Acción

The mechanism by which D-Ribulose-13C-1 exerts its effects is primarily through its incorporation into metabolic pathways. The labeled carbon-13 allows researchers to trace the molecule’s journey through various biochemical reactions. This helps in identifying molecular targets and understanding the pathways involved in metabolism .

Comparación Con Compuestos Similares

D-Xylose: Another pentose sugar that can be labeled with carbon-13 for similar applications.

L-Arabinose: A stereoisomer of D-arabinose, which can also be converted to labeled ribulose.

Uniqueness: D-Ribulose-13C-1 is unique due to its specific labeling at the carbon-1 position, which provides precise information about metabolic pathways involving ribulose. This specificity makes it particularly valuable in detailed metabolic studies .

Propiedades

IUPAC Name |

(3R,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-JTXDIPNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13C](=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

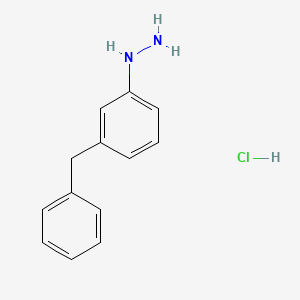

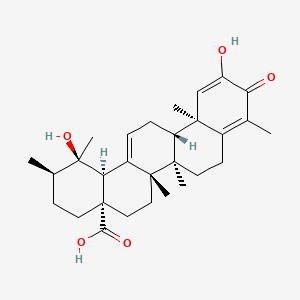

![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)